molecular formula C18H15NO4 B3147714 Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate CAS No. 62995-58-8

Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B3147714
CAS No.: 62995-58-8
M. Wt: 309.3 g/mol
InChI Key: IBFQRCJXZZIXGG-UHFFFAOYSA-N
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Description

Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate (CAS: 5599-44-0) is an indole-derived compound with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.34 g/mol . Its structure features a benzyloxy group at the 5-position of the indole ring and a methyl ester-linked oxoacetate moiety at the 3-position. This compound is synthesized through regioselective cyclization of azidocinnamate esters followed by benzylation of the hydroxyl group at C5 . It serves as a key intermediate in medicinal chemistry, particularly for developing indole-based bioactive molecules.

Properties

IUPAC Name

methyl 2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-18(21)17(20)15-10-19-16-8-7-13(9-14(15)16)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFQRCJXZZIXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.

    Esterification: The final step involves the esterification of the indole derivative with methyl oxalyl chloride in the presence of a base like triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The benzyloxy group can enhance its binding affinity to certain targets, while the indole core can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications Synthesis Reference
Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate Benzyloxy (C5) C₁₈H₁₇NO₃ 295.34 Drug intermediate, potential antimicrobial
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Fluoro (C5) C₁₁H₈FNO₃ 221.18 Neuroprotective, anti-proliferative Oxalyl chloride reaction
Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate Methoxy (C6) C₁₂H₁₁NO₄ 233.22 Not specified; structural analog Cyclization methods
Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate N-Methyl (C1) C₁₂H₁₁NO₃ 217.22 Altered metabolic stability N-methylation
Methyl 2-(5-adamantyl-1H-indol-3-yl)-2-oxoacetate Adamantyl (C5) C₂₁H₂₃NO₃ 337.41 Enhanced receptor binding (auxin systems) Multi-step synthesis
2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate methyl ester Bromo (C6) C₁₁H₈BrNO₃ 282.10 Marine alkaloid precursor Bromination

Key Research Findings

Substituent Position and Bioactivity
  • C5 vs. C6 Substitution: The position of substituents significantly impacts biological activity. For example, the 5-fluoro derivative exhibits neuroprotective properties , whereas the 6-bromo analog is a precursor to brominated marine alkaloids .
  • N-Methylation : Introducing a methyl group at the indole nitrogen (e.g., 1-methyl derivative) increases metabolic stability by reducing susceptibility to oxidative degradation .
Electronic and Steric Effects
  • Fluoro vs.
  • Adamantyl Group : The adamantyl substituent at C5 () introduces steric bulk, which may enhance binding affinity to hydrophobic receptors but reduce solubility .

Biological Activity

Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate is an indole derivative characterized by a complex structure that incorporates both a benzyloxy group and a ketoacetate moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula: C18H17NO3
  • Molecular Weight: 309.34 g/mol
  • CAS Number: 62995-58-8

The presence of the benzyloxy group enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma.

Key Findings:

  • Growth Inhibition Concentrations (GI50): Reported in the nanomolar range across 60 cancer cell lines, indicating potent activity against tumor proliferation .
  • Mechanism of Action: The compound is believed to induce cell cycle arrest, particularly in the G2/M phase, leading to increased apoptosis in treated cells. Morphological changes such as nuclear envelope disruption and giant cell formation were observed .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against various pathogens, showcasing broad-spectrum activity.

Notable Results:

  • Effective against multiple bacterial strains and fungi, suggesting potential applications in treating infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Interaction: The compound may interact with specific enzymes involved in cancer cell metabolism or proliferation.
  • Receptor Binding: The benzyloxy group may enhance binding affinity to certain receptors, facilitating its biological activity.
  • π-π Interactions: The indole core can engage in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetateMethoxy instead of benzyloxyModerate anticancer activity
Methyl 2-(5-hydroxy-1H-indol-3-yl)-2-oxoacetateHydroxy instead of benzyloxyLower potency compared to this compound

The unique presence of the benzyloxy group in this compound significantly influences its biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines:
    • Conducted on neuroblastoma and glioblastoma cells.
    • Resulted in a significant reduction in cell viability at low concentrations (LC50 values <200 nM) .
  • Combination Therapy:
    • When combined with radiation therapy, the compound enhanced radiosensitivity, resulting in improved efficacy against resistant cancer cells .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate, and how are crystallization conditions optimized?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted indoles and oxoacetate derivatives. A general approach includes:

  • Step 1 : Introducing the benzyloxy group at the 5-position of 1H-indole via nucleophilic substitution or protective group strategies.
  • Step 2 : Reacting the functionalized indole with methyl oxalyl chloride under basic conditions (e.g., triethylamine) to form the oxoacetate ester .
  • Crystallization : Slow evaporation from a methanol-water mixture (e.g., 150 mL, 1:1 v/v) at room temperature yields high-quality block crystals. Solvent polarity and temperature gradients are critical for avoiding amorphous precipitates .

Advanced: How can SHELX software resolve challenges in refining the crystal structure of this compound, particularly regarding disordered moieties?

Methodological Answer:
SHELXL (within the SHELX suite) is widely used for small-molecule refinement. Key strategies include:

  • Disorder Handling : Using PART and SUMP instructions to model split positions for disordered benzyloxy or ester groups.
  • Hydrogen Bonding : Restraints (e.g., N–H = 0.90 ± 0.01 Å) improve the accuracy of hydrogen atom placement, particularly for the indolic N–H group .
  • Twinned Data : For twinned crystals, the TWIN/BASF commands in SHELXL enable robust refinement against overlapping reflections .

Basic: What biological assays are used to evaluate the neuroprotective activity of this compound?

Methodological Answer:

  • In Vitro Models : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂ or glutamate excitotoxicity) assess viability via MTT assays.
  • Enzymatic Studies : Inhibition of acetylcholinesterase (AChE) or NMDA receptors is quantified using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Dose-Response : EC₅₀ values are derived from concentration-dependent rescue of cell viability, typically in the 10–100 μM range .

Advanced: How do computational methods (e.g., DFT or molecular docking) explain the reactivity and bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution. The benzyloxy group’s electron-donating effect stabilizes the indole π-system, enhancing electrophilic reactivity at the 3-position .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in protein targets (e.g., AChE). The oxoacetate moiety often forms hydrogen bonds with catalytic triads, while the benzyloxy group engages in hydrophobic interactions .

Basic: What spectroscopic techniques confirm the structure of this compound, and how are data discrepancies resolved?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ ~8.1 ppm (indole H-2), δ ~5.1 ppm (benzyloxy OCH₂Ph), and δ ~3.9 ppm (ester OCH₃).
  • IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxoacetate C=O).
  • Resolution of Discrepancies : Conflicting NOESY or HSQC data may arise from tautomerism (e.g., keto-enol forms). Variable-temperature NMR or X-ray crystallography provides definitive assignments .

Advanced: What strategies address low yields in regioselective modifications of the indole core?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the indolic N–H during benzyloxy introduction, improving regioselectivity at the 5-position.
  • Catalysis : Pd(OAc)₂/Xantphos systems promote Ullmann-type couplings for aryl ether formation under mild conditions (60°C, 12 h) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate solutions (1 mg/mL) in buffers (pH 1–12) at 25°C and 40°C for 72 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Key Findings : The ester group hydrolyzes rapidly under alkaline conditions (pH >10), forming the carboxylic acid derivative. Stability is optimal at pH 4–6 .

Advanced: What role does this compound play as a biosynthetic precursor in natural product synthesis?

Methodological Answer:
Marine sponges (e.g., Spongosorites spp.) utilize analogous oxoacetate-indole derivatives as intermediates in brominated bisindole alkaloid biosynthesis. For example:

  • Derivatization : Bromination at the indole 6-position (using NBS in DMF) yields analogs like 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, a precursor to cytotoxic topsentin derivatives .
  • Enzymatic Coupling : Fungal peroxidases catalyze oxidative dimerization, forming bisindoles with enhanced bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate
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Methyl 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetate

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